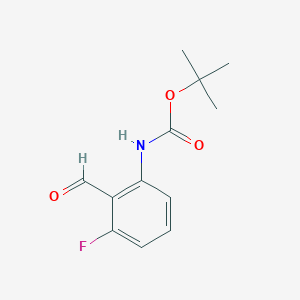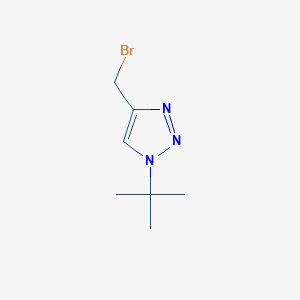
2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride
Descripción general
Descripción
2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride is a chemical compound with the CAS Number: 1803587-60-1 . It has a molecular weight of 241.6 and its IUPAC name is 2,2,2-trifluoroethyl nicotinate hydrochloride .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride, is a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
The InChI code for 2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride is 1S/C8H6F3NO2.ClH/c9-8(10,11)5-14-7(13)6-2-1-3-12-4-6;/h1-4H,5H2;1H .Physical And Chemical Properties Analysis
2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Metalation and Functionalization
2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride demonstrates unique reactivity in metalation and subsequent functionalization processes. Trifluoromethyl-substituted pyridines, such as this compound, can be selectively metalated and carboxylated at specific positions under varying conditions, showing potential in organic synthesis (Schlosser & Marull, 2003).
Synthesis of Carboxylic Acids
This compound is involved in the streamlined preparation of carboxylic acids. It serves as a precursor in the synthesis of various isomeric halopyridinecarboxylic acids, highlighting its utility in organic chemistry (Cottet & Schlosser, 2004).
Aminopyrrole Synthesis
It's also used as a building block in synthesizing trifluoromethyl-substituted aminopyrroles. This showcases its application in the development of novel organic compounds (Khlebnikov et al., 2018).
Alkoxycarbonylation
The compound plays a role in palladium-catalyzed alkoxycarbonylation reactions. It can undergo mono- or dicarbonylation, producing various alkyl carboxylates, which are important in pharmaceutical and agrochemical industries (Crettaz, Waser, & Bessard, 2001).
Crystal Structure Analysis
In crystallography, the structure of similar trifluoromethyl pyridine carboxylic acids has been analyzed to understand hydrogen-bonding networks, aiding in the design of better pharmaceuticals and materials (Ye & Tanski, 2020).
Extraction Studies
Extraction studies involving pyridine carboxylic acids, related to 2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride, are significant in optimizing production processes in pharmaceutical and biochemical industries (Kumar & Babu, 2009).
Safety and Hazards
The compound has been classified under GHS07 and has a signal word of warning . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2.ClH/c9-8(10,11)5-14-7(13)6-2-1-3-12-4-6;/h1-4H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDJNJNDQLFUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1447617.png)
![1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1447619.png)







![5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline](/img/structure/B1447634.png)



